2,6-Dimethoxyphenyl 2-nitrobenzene-1-sulfonate
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Overview
Description
2,6-Dimethoxyphenyl 2-nitrobenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of two methoxy groups attached to a phenyl ring, a nitro group attached to a benzene ring, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxyphenyl 2-nitrobenzene-1-sulfonate typically involves the sulfonation of 2,6-dimethoxyphenyl 2-nitrobenzene. This can be achieved using sulfonating agents such as sulfur trioxide, oleum, or chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfonate group.
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Sulfonation with Sulfur Trioxide
Reactants: 2,6-Dimethoxyphenyl 2-nitrobenzene, sulfur trioxide.
Conditions: The reaction is conducted in a microreactor at temperatures ranging from 313.2 K to 376.2 K.
Yield: High conversion rates and selectivity can be achieved.
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Sulfonation with Oleum
Reactants: 2,6-Dimethoxyphenyl 2-nitrobenzene, oleum.
Conditions: The reaction is carried out at elevated temperatures with a high molar ratio of oleum to substrate.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactors has also been explored to enhance process safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxyphenyl 2-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups and electron-withdrawing nitro and sulfonate groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted aromatic compounds with various functional groups.
Reduction: 2,6-Dimethoxyphenyl 2-aminobenzene-1-sulfonate.
Nucleophilic Substitution: Substituted sulfonates with different nucleophiles attached.
Scientific Research Applications
2,6-Dimethoxyphenyl 2-nitrobenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxyphenyl 2-nitrobenzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonate group can engage in ionic interactions with biological molecules. The methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxyphenyl 4-nitrobenzene-1-sulfonate
- 2,6-Dimethoxyphenyl 2-chlorobenzene-1-sulfonate
- 2,6-Dimethoxyphenyl 2-bromobenzene-1-sulfonate
Uniqueness
2,6-Dimethoxyphenyl 2-nitrobenzene-1-sulfonate is unique due to the specific arrangement of its functional groups, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in selective reactions and applications where other similar compounds may not be as effective.
Properties
CAS No. |
144137-56-4 |
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Molecular Formula |
C14H13NO7S |
Molecular Weight |
339.32 g/mol |
IUPAC Name |
(2,6-dimethoxyphenyl) 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C14H13NO7S/c1-20-11-7-5-8-12(21-2)14(11)22-23(18,19)13-9-4-3-6-10(13)15(16)17/h3-9H,1-2H3 |
InChI Key |
YYOWIQKIBVEODS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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